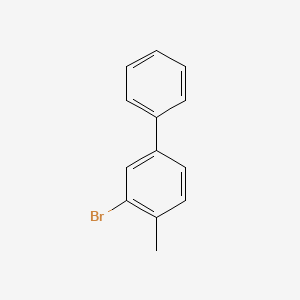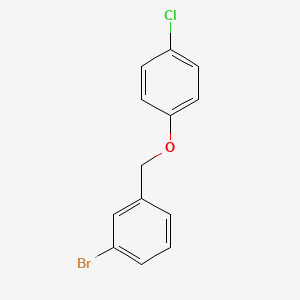
3-Bromobenzyl-(4-chlorophenyl)ether
Descripción general
Descripción
3-Bromobenzyl-(4-chlorophenyl)ether, also known as 3-Bromo-4-chlorophenyl ether, is an ether compound with a molecular formula of C9H7BrClO. It is a colorless liquid at room temperature and has a sweet, pungent odor. It is soluble in most organic solvents and has a boiling point of 206°C. 3-Bromobenzyl-(4-chlorophenyl)ether has been used in many scientific applications due to its unique properties, such as its low volatility, low toxicity, and low reactivity.
Aplicaciones Científicas De Investigación
Radical-Scavenging Activity
- Highly brominated mono- and bis-phenols from marine red algae, including compounds structurally related to 3-Bromobenzyl-(4-chlorophenyl)ether, have been studied for their radical-scavenging activity. These compounds were found to be potent, with significant potential in antioxidant applications (Duan, Li, & Wang, 2007).
Biodegradation Studies
- Research on the biodegradation of diphenyl ether and its derivatives, including halogenated versions like 3-Bromobenzyl-(4-chlorophenyl)ether, has been conducted to understand environmental degradation pathways. One study highlighted a bacterium capable of utilizing these compounds as carbon sources, shedding light on potential bioremediation strategies (Schmidt et al., 1992).
Synthesis and Applications in Organic Chemistry
- Research into the synthesis of substituted silyl ethers, including those related to 3-Bromobenzyl-(4-chlorophenyl)ether, has shown applications in transferring allyl and benzyl groups, potentially useful in pharmaceutical and synthetic organic chemistry (Hudrlik, Hudrlik, & Jeilani, 2011).
Environmental Fate and Degradation
- The degradation of polybrominated diphenyl ethers (PBDEs) in various conditions, including aspects related to 3-Bromobenzyl-(4-chlorophenyl)ether, has been a focus to understand their environmental impact and persistence. Studies have shown how these compounds break down under different environmental conditions, which is crucial for assessing their long-term ecological effects (Eriksson et al., 2004).
Antibacterial Properties
- Bromophenols isolated from marine algae, structurally similar to 3-Bromobenzyl-(4-chlorophenyl)ether, have shown promising antibacterial properties. These findings open avenues for developing new antibacterial agents from marine natural products (Xu et al., 2003).
Use in Protecting Groups in Organic Synthesis
- Certain benzyl ether-type protecting groups related to 3-Bromobenzyl-(4-chlorophenyl)ether have been studied for their utility in synthetic organic chemistry. These protecting groups are vital for various synthetic routes, particularly in the synthesis of complex organic molecules (Crich, Li, & Shirai, 2009).
Propiedades
IUPAC Name |
1-bromo-3-[(4-chlorophenoxy)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBOCNFGYIJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)

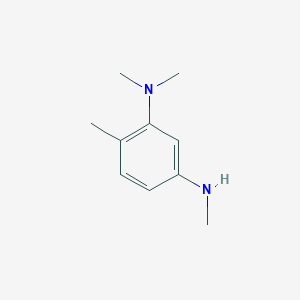
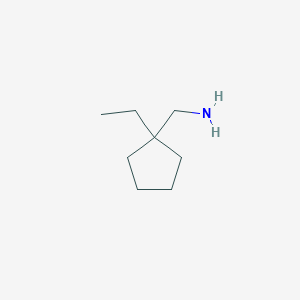
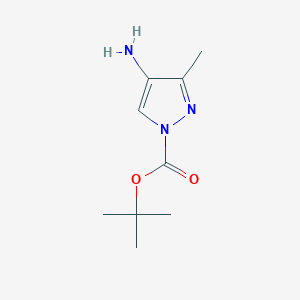
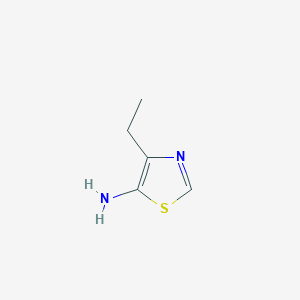
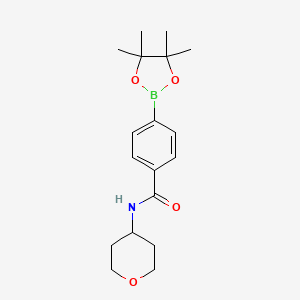

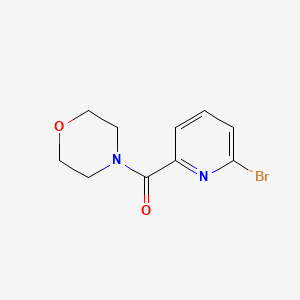

![1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1526367.png)

